molecular formula C7H4ClF3O B1404598 1-Chloro-2-(difluoromethoxy)-4-fluorobenzene CAS No. 1404194-93-9

1-Chloro-2-(difluoromethoxy)-4-fluorobenzene

Cat. No.: B1404598
CAS No.: 1404194-93-9
M. Wt: 196.55 g/mol
InChI Key: QKWGYRSOAYSDFK-UHFFFAOYSA-N
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Description

1-Chloro-2-(difluoromethoxy)-4-fluorobenzene is a fluorinated and chlorinated benzene derivative of interest in chemical research and development. Its molecular structure features a benzene ring substituted with chlorine, fluorine, and a difluoromethoxy group, making it a potential building block for the synthesis of more complex molecules in medicinal chemistry and materials science . The presence of multiple halogens and the difluoromethoxy group on the aromatic ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are key parameters in the design of bioactive compounds and advanced materials. This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

1-chloro-2-(difluoromethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWGYRSOAYSDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Halogenated Aromatic Precursors

A common approach to prepare the halogenated aromatic core involves Friedel-Crafts acylation of fluorobenzene derivatives with chlorinated acyl chlorides, followed by further halogenation or substitution reactions. For example, in a patented method for related compounds like α-chloro-4-fluorophenyl benzyl ketones, the following steps are applied:

  • Synthesis of α-chlorophenylacetyl chloride from mandelic acid or phenylacetic acid derivatives using chlorinating agents such as thionyl chloride or oxalyl chloride.
  • Friedel-Crafts acylation of fluorobenzene with the α-chlorophenylacetyl chloride in the presence of aluminum chloride catalyst at controlled temperatures (-10 to 90 °C) in solvents like toluene or halogenated hydrocarbons.
  • Isolation of chloro- and fluoro-substituted acetophenone intermediates with yields ranging from 60% to 85%.

This approach allows precise control over the position and type of halogen substituents on the aromatic ring, which is critical for the subsequent difluoromethoxylation step.

Introduction of the Difluoromethoxy Group (-OCF2H)

The difluoromethoxy group is introduced typically via difluoromethylation chemistry. Recent advances in late-stage difluoromethylation have enabled the installation of difluoromethoxy substituents on aromatic rings through various methods:

  • Electrophilic difluoromethylation using reagents derived from chlorodifluoromethane (ClCF2H), although its use is limited due to environmental regulations.
  • Use of novel difluorocarbene precursors that generate difluorocarbene intermediates, which can insert into oxygen nucleophiles (phenols) to form difluoromethoxy groups.
  • Radical and metal-catalyzed difluoromethylation strategies that allow selective functionalization of aromatic C–H bonds or phenolic oxygen atoms.

These methods rely on the generation of reactive difluorocarbene species or difluoromethyl radicals that couple with phenolic substrates to form the difluoromethoxy functionality. The choice of method depends on substrate sensitivity, desired regioselectivity, and scalability.

Representative Preparation Methodology

A typical synthetic route to 1-chloro-2-(difluoromethoxy)-4-fluorobenzene may involve:

  • Synthesis of 1-chloro-4-fluorobenzene intermediate:

    • Friedel-Crafts acylation of fluorobenzene with α-chlorophenylacetyl chloride.
    • Chlorination and purification to obtain 1-chloro-4-fluorobenzene derivatives.
  • Phenol formation:

    • Hydrolysis or substitution reactions to convert ketone or halogenated intermediates to the corresponding phenol at the 2-position.
  • Difluoromethoxylation:

    • Treatment of the phenol intermediate with difluorocarbene precursors or electrophilic difluoromethylating reagents under metal catalysis or radical conditions to form the difluoromethoxy group at position 2.
  • Purification and characterization:

    • Isolation by extraction, recrystallization, or chromatography.
    • Confirmation of structure by NMR, mass spectrometry, and elemental analysis.

Data Table: Key Reaction Parameters and Yields

Step Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
α-Chlorophenylacetyl chloride synthesis Mandelic acid + thionyl chloride Toluene 20–80 84 Chlorination with SOCl2 or oxalyl chloride
Friedel-Crafts acylation α-Chlorophenylacetyl chloride + fluorobenzene + AlCl3 Halogenated hydrocarbon (e.g., fluorobenzene) -10 to 90 60–85 Controlled addition rate, temperature critical
Difluoromethoxylation Difluorocarbene precursor + phenol intermediate + catalyst Varies (e.g., organic solvents) Ambient to reflux Variable (typically 50–75) Metal or radical catalysis; reagent choice affects yield

Research Findings and Considerations

  • The Friedel-Crafts acylation step is optimized by controlling molar ratios (acyl chloride:fluorobenzene from 1:1.2 to 1:10) and temperature to maximize yield and selectivity.
  • The use of aluminum chloride as a Lewis acid catalyst is standard, but reaction conditions must avoid over-chlorination or polymerization.
  • Difluoromethoxylation remains a challenging step due to the instability of difluoromethoxy reagents; recent advances using non-ozone depleting difluorocarbene sources have improved environmental and safety profiles.
  • Late-stage difluoromethylation methods allow for the selective introduction of the difluoromethoxy group onto complex aromatic systems, facilitating the synthesis of this compound with good regioselectivity and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(difluoromethoxy)-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aromatic ethers, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Chloro-2-(difluoromethoxy)-4-fluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2-(difluoromethoxy)-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

1-Chloro-4-(difluoromethoxy)-2-fluorobenzene

  • Structure : Cl at position 1, -OCF₂ at position 4, F at position 2.
  • Molecular Weight : 196.56 g/mol (identical to the target compound).
  • Key Differences : The swapped positions of -OCF₂ and F alter electronic distribution. The fluorine at position 2 may exert stronger ortho-directing effects in substitution reactions compared to position 4.
  • Applications : Positional isomers are often explored in structure-activity relationship (SAR) studies to optimize binding affinity in drug candidates, as seen in ALK inhibitor research .

Functional Group Variants

1-Chloro-4-(difluoromethyl)-2-fluorobenzene

  • Structure : Difluoromethyl (-CF₂H) at position 4 instead of -OCF₂.
  • Molecular Weight : 180.55 g/mol .
  • Key Differences: The absence of oxygen reduces polarity and electron-withdrawing effects.
  • Applications : Difluoromethyl groups are common in agrochemicals for their balance of lipophilicity and metabolic resistance .

1-Chloro-2-(difluoromethoxy)benzene

  • Structure : Lacks the fluorine at position 4.
  • Molecular Weight : 178.56 g/mol .
  • Boiling Point : Predicted to be 178.7°C , lower than the target compound due to reduced molecular weight .

Substituent Replacements

1-Chloro-2-fluoro-4-nitrobenzene

  • Structure: Nitro (-NO₂) at position 4 instead of -OCF₂.
  • Molecular Weight : 175.55 g/mol .
  • Key Differences : The nitro group is a stronger electron-withdrawing substituent, drastically reducing aromatic ring reactivity. This compound is more likely to participate in nucleophilic aromatic substitution (NAS) under harsh conditions.
  • Applications : Nitroarenes are precursors in dye and explosive synthesis but are less common in pharmaceuticals due to toxicity concerns .

4-Chloro-2-(1-chloroethyl)-1-(difluoromethoxy)benzene

  • Structure : Additional -CH₂Cl substituent at position 2.
  • Applications : Such derivatives are intermediates in cross-electrophile coupling reactions for constructing complex molecules .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Key Substituents Electron Effects Predicted Reactivity
This compound 196.56 Cl, -OCF₂, F Strongly deactivated Nucleophilic substitution, radical reactions
1-Chloro-4-(difluoromethoxy)-2-fluorobenzene 196.56 Cl, -OCF₂, F (position swap) Moderate deactivation Similar to target compound
1-Chloro-4-(difluoromethyl)-2-fluorobenzene 180.55 Cl, -CF₂H, F Moderate deactivation Electrophilic substitution
1-Chloro-2-fluoro-4-nitrobenzene 175.55 Cl, F, -NO₂ Very strong deactivation Nucleophilic substitution

Biological Activity

Antimicrobial Properties

Fluorinated compounds are known for their unique interactions with biological systems, often leading to increased antibacterial efficacy. For instance, a study on various chlorinated and fluorinated anilides demonstrated significant antibacterial activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The introduction of halogens, such as fluorine and chlorine, into the molecular structure is believed to enhance lipophilicity and cellular uptake, thereby improving antimicrobial effectiveness.

Table 1: Antimicrobial Activity of Fluorinated Compounds

Compound NameActivity AgainstMIC (µg/mL)Reference
3,4-DichlorocinnamanilidesMRSA< 0.5
Halogenated 2-Deoxy-D-GlucoseGlioblastoma cells< 10
1-Chloro-2-(difluoromethoxy)-4-fluorobenzene (predicted)UnknownN/AN/A

Anticancer Activity

Fluorinated derivatives have also been investigated for their anticancer properties. Research indicates that halogenated compounds can inhibit key metabolic pathways in cancer cells, particularly glycolysis, which is often upregulated in aggressive tumors like glioblastoma multiforme . The structural modifications in these compounds may lead to improved pharmacokinetics and bioavailability.

Study on Fluorinated Cinnamamides

A comprehensive study evaluated a series of cinnamamides with varying degrees of halogenation. The results indicated that compounds with multiple halogen substitutions exhibited potent antibacterial properties and low cytotoxicity against mammalian cell lines. Specifically, certain derivatives showed submicromolar activity against MRSA, suggesting that similar modifications in this compound could yield promising results in antimicrobial applications .

Halogenated Derivatives of 2-Deoxy-D-Glucose

In another study focusing on halogenated analogs of 2-deoxy-D-glucose, researchers found that these compounds effectively inhibited hexokinase activity in glioblastoma cells. The fluorinated derivatives displayed lower IC50 values, indicating enhanced cytotoxic effects compared to their non-fluorinated counterparts. This highlights the potential for fluorinated compounds to serve as effective therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Chloro-2-(difluoromethoxy)-4-fluorobenzene?

  • Methodology : The compound is typically synthesized via multi-step halogenation and fluorination of aromatic precursors. A common approach involves reacting substituted phenols (e.g., 4-methylphenol) with chlorodifluoromethane in the presence of a base (e.g., NaOH or K₂CO₃) at 50–80°C in solvents like DMSO or acetonitrile, followed by chlorination . Alternative routes include bromomethylation of fluorobenzene derivatives using brominating agents under controlled conditions .
  • Key Parameters :

BaseSolventTemperatureReaction TimeYield
NaOHDMSO80°C24 hours~75%
K₂CO₃Acetonitrile60°C12 hours~68%

Q. What are the primary chemical properties influencing reactivity?

  • The electron-withdrawing effects of chlorine and fluorine substituents activate the benzene ring for nucleophilic substitution. The difluoromethoxy group enhances lipophilicity, facilitating membrane permeability in biological studies. Key properties include logP ~3.3 (predicting moderate hydrophobicity) and a molecular weight of 192.59 g/mol .

Q. How is this compound characterized analytically?

  • Techniques :

  • NMR : <sup>19</sup>F NMR reveals distinct shifts for difluoromethoxy (-OCF₂) groups (~-80 ppm) and aromatic fluorine (-4-fluorophenyl at ~-110 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 193.0 .
  • HPLC : Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictory data on carcinogenicity be resolved?

  • Analysis : Discrepancies in carcinogenicity (e.g., tumor induction in some species but not others) may arise from metabolic differences. For example, rat liver enzymes may bioactivate the compound via cytochrome P450-mediated pathways, whereas murine models show detoxification through glucuronidation. Researchers should:

Compare species-specific metabolic profiles using in vitro microsomal assays .

Conduct dose-response studies to identify threshold effects (e.g., no observed adverse effect levels (NOAELs)) .

  • Table : Comparative Toxicity Data

SpeciesDose (mg/kg)Tumor IncidenceMetabolic Pathway
Rat560 (LD50)45% hepatic tumorsCYP2E1 activation
Mouse600<5% tumorsUGT1A1 detoxification

Q. What strategies optimize regioselectivity in palladium-catalyzed coupling reactions?

  • Methodology : The chlorine atom directs cross-coupling reactions to the para position. For Suzuki-Miyaura couplings, use Pd(OAc)₂ with SPhos ligand in THF/water (3:1) at 80°C. Additives like KOAc improve yields by stabilizing the palladium intermediate .
  • Case Study : Coupling with imidazo[1,2-a]pyridine achieves 93% yield when using 1 mol% Pd catalyst and 2 equivalents of boronic acid .

Q. How do structural modifications affect biological activity?

  • SAR Insights :

  • Replacing the methyl group with nitro (e.g., 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene) increases antimicrobial activity (IC50 = 12.34 µM) but reduces metabolic stability .
  • Fluorine at the para position enhances binding to enzyme active sites (e.g., COX-2 inhibition) by forming halogen bonds .
    • Table : Structure-Activity Relationships
DerivativeIC50 (µM)TargetKey Interaction
Parent Compound15.63MCF-7 cellsLipophilic binding
4-Nitro analog12.34E. coliNitro group redox activity
Trifluoromethyl analog0.48COX-2Halogen bonding with Tyr355

Q. What AI-driven tools assist in retrosynthetic planning?

  • Tools : Platforms like Pistachio and Reaxys use template relevance models to predict one-step syntheses. For example, AI suggests bromination of 4-fluorophenol with NBS (N-bromosuccinimide) in CCl₄ as a viable precursor step .
  • Validation : Predicted routes achieve >85% accuracy when benchmarked against known literature pathways .

Methodological Best Practices

  • Safety : Use respiratory protection (NIOSH-approved N95 masks) and conduct reactions in fume hoods due to volatile byproducts (e.g., HF gas) .
  • Data Reproducibility : Pre-dry solvents (e.g., molecular sieves for DMSO) to prevent hydrolysis of difluoromethoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-2-(difluoromethoxy)-4-fluorobenzene
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